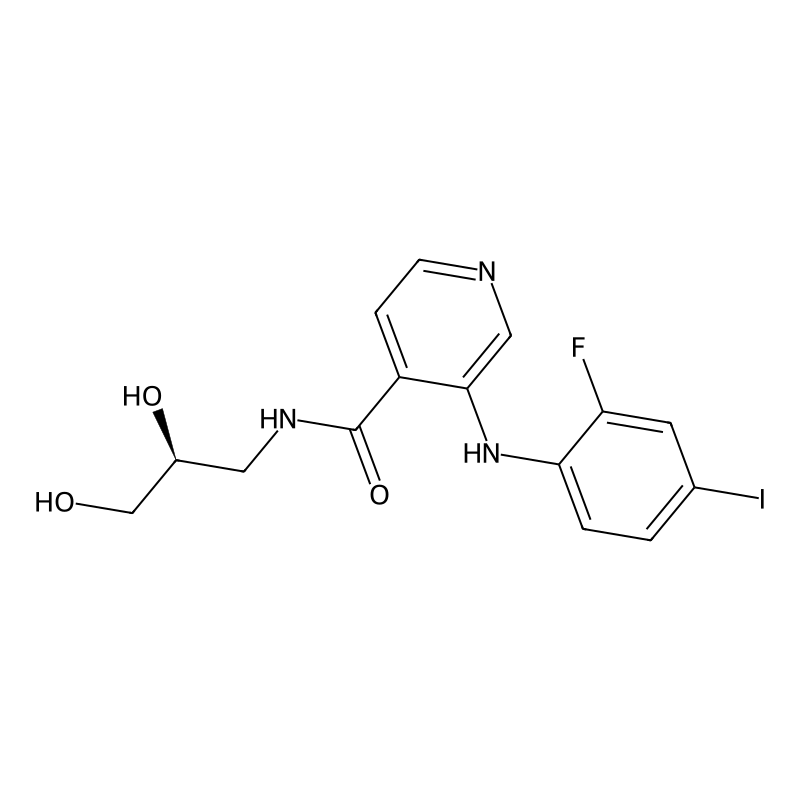

Pimasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pimasertib mechanism of action RAS RAF MEK ERK pathway

Mechanism of Action and Pathway Context

The diagram below illustrates how pimasertib acts within the canonical MAPK pathway to inhibit signal transduction.

This compound inhibits MEK1/2 in the MAPK pathway

Key Experimental Evidence and Clinical Data

The antitumor activity of this compound has been evaluated in both preclinical models and clinical trials.

Preclinical Findings

- In Vitro Cytotoxicity: this compound demonstrated cytotoxic activity against a majority of multiple myeloma cell lines, regardless of their Ras or B-Raf mutational status [1].

- In Vivo Tumor Growth Inhibition: In mouse models, this compound significantly reduced tumor growth compared to a placebo. This effect was correlated with the downregulation of phosphorylated ERK, confirming target engagement [1].

- Synergy in Combination: Preclinical studies in colon carcinoma and lung adenocarcinoma models showed that combining this compound with a PI3K/mTOR inhibitor led to delayed tumor growth and increased survival in mice compared to either agent alone [2].

Clinical Trial Data

Clinical trials have focused on establishing safety and preliminary efficacy. The table below summarizes key quantitative data from select clinical studies.

| Trial Focus / Population | Dosing Regimen | Key Efficacy Findings | Most Common Treatment-Related Adverse Events (≥20%) |

|---|

| Advanced Hematologic Malignancies [1] | Oral, twice daily in discontinuous/continuous 28-day cycles. MTD: 60 mg BID (continuous). | • 1 CRi (Complete Remission with incomplete blood count recovery) in N-Ras mutant ALL. • 1 PR (Partial Response) in MDS. • SD (Stable Disease) in 39 of 58 evaluable patients. | Diarrhea, nausea, vomiting, skin rash, peripheral edema, fatigue, blurred vision, retinal detachment, increased AST/ALP. | | Advanced Solid Tumors (Combination with Voxtalisib) [3] | Oral, once daily. RP2D: this compound 60 mg + Voxtalisib 70 mg. | • 1 CR (Complete Response). • 5 PRs (Partial Response). • SD in 51 of 111 evaluable patients (46%). | Diarrhea (75%), fatigue (57%), nausea (50%). | | Advanced Solid Tumors (Combination with Temsirolimus) [4] | this compound orally daily + Temsirolimus IV weekly. MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. | • Best response in 17/26 patients was SD (Stable Disease). • 5 patients had SD lasting >12 weeks. | Stomatitis, thrombocytopenia, increased serum creatinine phosphokinase, visual impairment. |

Experimental Protocols for Key Assays

To evaluate the biological impact of this compound, researchers use specific methodologies to assess pathway inhibition and anti-tumor effects.

Assessing MAPK Pathway Inhibition (Pharmacodynamics)

- Purpose: To confirm that this compound successfully engages its target and inhibits the MAPK pathway in vivo.

- Method: Measurement of phosphorylated ERK (pERK) levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) [1] [3].

- Typical Protocol:

- Sample Collection: Collect tumor biopsies or blood samples from subjects pre-treatment and at a defined time post-treatment (e.g., Cycle 1, Day 19).

- Sample Processing: For blood, isolate PBMCs. For tissue, prepare lysates.

- Analysis: Analyze pERK levels using techniques like flow cytometry (for PBMCs) or immunoblotting (Western Blot) for tissue lysates. A decrease in pERK signal post-treatment indicates successful MEK inhibition [3].

In Vivo Anti-Tumor Efficacy Study

- Purpose: To evaluate the ability of this compound to inhibit tumor growth in a live animal model.

- Method: Use of mouse xenograft models [1].

- Typical Protocol:

- Model Generation: Implant human cancer cells (e.g., H929 multiple myeloma cells) subcutaneously into immunodeficient mice.

- Treatment: Once tumors are established, randomize mice into groups receiving either This compound (at a selected dose, e.g., 60 mg twice daily) or a vehicle control.

- Monitoring: Measure tumor volumes with calipers 2-3 times per week.

- Endpoint Analysis: Compare the average tumor volume in the treatment group versus the control group over time. Statistical significance is typically determined using a t-test [1].

Combination Therapy Strategies and Current Status

Given the cross-talk and feedback mechanisms within signaling networks, combining this compound with other targeted agents has been a key research focus.

- Rationale for Dual Pathway Inhibition: The MAPK and PI3K/AKT/mTOR pathways are highly interconnected. Inhibiting one can lead to compensatory upregulation of the other, resulting in acquired resistance. Concurrent inhibition of both pathways is a strategy to overcome this resistance and enhance antitumor efficacy [4] [3].

- Evaluated Combinations: Clinical trials have tested this compound in combination with:

- Current Status: Based on the available clinical data, the development of this compound has been challenging. While biologically active, its clinical utility has been limited by overlapping toxicities in combinations and modest efficacy as a single agent [4] [3]. Recent literature suggests that its development may not be actively progressing in favor of next-generation KRAS and MEK inhibitors [5].

References

- 1. Clinical, pharmacokinetic and pharmacodynamic data for ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

- 4. Phase I trial of MEK 1/2 inhibitor this compound combined with ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Technical Profile: Pimasertib Metabolite Structure and Pharmacokinetics

Drug Profile and Metabolic Significance

Pimasertib (coded as AS703026 or MSC1936369B) represents a selective oral inhibitor targeting MEK1/2 kinases within the MAPK signaling pathway, a frequently dysregulated pathway in various cancer types. The drug has demonstrated potent preclinical antitumor activity across multiple model systems, prompting ongoing clinical investigations in diverse tumor types. From a metabolic perspective, this compound exhibits a favorable pharmacokinetic profile characterized by high oral bioavailability and extensive biotransformation, yielding several clinically relevant metabolites. The most remarkable aspect of this compound's metabolism is the identification of a novel phosphoethanolamine conjugation pathway, representing the first documented instance of such a metabolic transformation for pharmaceutical compounds. This unique metabolic pathway, along with other biotransformation products, has significant implications for understanding the drug's complete pharmacological activity, potential drug-drug interactions, and safety profile in clinical settings [1] [2] [3].

The comprehensive metabolite characterization of this compound was conducted through a phase I clinical study (NCT01713036) involving six patients with locally advanced or metastatic solid tumors. This innovative study design simultaneously investigated absolute bioavailability, mass balance, and metabolite identification within the same patient population, maximizing data collection efficiency while maintaining clinical relevance for the target patient population. The radiolabeled [¹⁴C]this compound administration enabled precise tracking of the drug's disposition, revealing extensive metabolism with over three-quarters of the administered dose excreted as metabolites. The metabolic profile included fourteen distinct phase I and II metabolites generated through various biotransformation pathways, with two primary metabolites (M445 and M554) accounting for significant proportions of circulating drug-related material [2] [3] [4].

Quantitative Metabolite Data and Distribution

Metabolite Distribution Across Biological Matrices

Table 1: Distribution of Major this compound Metabolites Across Biological Matrices

| Metabolite | Metabolic Pathway | Plasma (% of total drug-related material) | Urine (% of total drug-related material) | Feces (% of total drug-related material) |

|---|---|---|---|---|

| M554 | Phosphoethanolamine conjugation | >10% | >10% | Trace amounts |

| M445 | Carboxylic acid formation | >10% | >10% | Primary metabolite |

| Other metabolites (combined) | Oxidation, isomerization, N-dealkylation, deamination, deiodination | <5% (each) | <5% (each) | <5% (each) |

The quantitative distribution of this compound metabolites reveals distinct patterns across biological matrices. In both plasma and urine, M554 and M445 constitute significant proportions, each accounting for over 10% of total drug-related material. The fecal matrix presents a different profile, with M445 emerging as the primary metabolite while only trace amounts of M554 are detectable. The remaining twelve metabolites, generated through various biotransformation pathways including oxidation, isomerization, N-dealkylation, deamination, and deiodination, collectively represent minor components of the metabolic profile, with each constituting less than 5% of total drug-related material in the analyzed matrices. This distribution pattern highlights the quantitative significance of the two major metabolites in systemic circulation and excretion profiles [1] [3].

Key Pharmacokinetic Parameters of this compound

Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration

| Parameter | Value | Variability | Notes |

|---|---|---|---|

| Absolute bioavailability | 73% | Not specified | High oral absorption |

| Total body clearance | 45.7 L/h | Geometric CV: 47.2% | Following IV administration |

| Volume of distribution | 229 L | Geometric CV: 42.0% | Following IV administration |

| Cumulative excretion of oral [¹⁴C] dose | 85.1% | Not specified | Recovered in excreta |

| Urinary excretion of radioactivity | 52.8% | Not specified | Majority of recovered dose |

| Fecal excretion of radioactivity | 30.7% | Not specified | Minority of recovered dose |

| Dose recovered as metabolites | 78.9% | Not specified | Extensive metabolism |

The pharmacokinetic profile of this compound demonstrates favorable absorption characteristics with high absolute bioavailability of 73%, indicating efficient gastrointestinal absorption and limited first-pass metabolism. The moderate volume of distribution (229 L) suggests extensive tissue distribution beyond plasma volume. The excretion pattern reveals that the majority of the administered dose is eliminated through renal routes (52.8% in urine), with a significant portion also excreted fecally (30.7%). The high percentage of the dose recovered as metabolites (78.9%) underscores the extensive biotransformation of this compound in humans, with only a minor fraction excreted as unchanged drug. The observed variability in clearance (geometric CV: 47.2%) and volume of distribution (geometric CV: 42.0%) indicates moderate inter-individual variability in these pharmacokinetic parameters within the studied patient population [2] [4].

Experimental Methodology and Analytical Protocols

Clinical Study Design

The metabolite profiling and pharmacokinetic evaluation of this compound were conducted through a comprehensive phase I trial (NCT01713036) employing an innovative design that integrated multiple investigative objectives within a single patient cohort. The study enrolled six male patients with pathologically confirmed, locally advanced or metastatic solid tumors, with Eastern Cooperative Oncology Group performance status of ≤1 serving as a key inclusion criterion. The investigation was structured in two parts: Part A focused on absolute bioavailability, mass balance, and metabolite identification, while Part B extended to continued this compound monotherapy evaluation. The experimental design incorporated a sophisticated dosing strategy wherein patients received on Day 1 a 60 mg oral dose of unlabeled this compound followed one hour later by an intravenous tracer dose of [¹⁴C]this compound (2 μg equaling 9 kBq) as a bolus injection. On Day 8, all patients received 60 mg this compound capsules spiked with 2.6 MBq of [¹⁴C]this compound for mass balance assessment [2] [4].

The sample collection protocol was extensive and meticulously timed to capture comprehensive pharmacokinetic and metabolic data. For absolute bioavailability determination, blood samples were collected pre-dose and up to 48 hours post-administration of unlabeled this compound. Following the [¹⁴C]this compound administration on Day 8, blood samples for pharmacokinetic evaluations of total ¹⁴C-radioactivity in plasma and determination of blood/plasma ratio were collected pre-dose and up to 168 hours post-dose. Additional specialized sampling included a 1.5-hour post-dose blood collection for determination of total and unbound parent drug concentrations. Excreta collection (urine and feces) continued up to 168 hours post-dose, with possible extension to 346 hours (Day 21) if >1% of administered radioactivity was recovered over two consecutive days based on daily standby analysis. This rigorous collection protocol ensured comprehensive characterization of this compound's metabolic fate [2].

Bioanalytical Techniques

The structural elucidation and quantification of this compound metabolites employed advanced analytical technologies to ensure comprehensive metabolite profiling. The primary methodology centered on ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) coupled with radiodetection techniques for precise tracking of radiolabeled compound and its metabolites. For the novel phosphoethanolamine conjugate M554, structural confirmation required high-resolution mass spectrometry and multiple nuclear magnetic resonance (NMR) spectroscopy techniques to unequivocally identify this previously undocumented metabolic transformation. The analytical approach successfully identified and characterized a total of fourteen different phase I and II metabolites of this compound, demonstrating the sensitivity and comprehensive nature of the methodology [1] [3].

The quantitative bioanalysis included measurement of total radioactivity in plasma, blood, urine, and feces to establish mass balance. Chromatographic separation techniques were optimized to resolve the parent drug and its diverse metabolites, including isomeric forms and enantiomers. The blood-to-plasma ratio of total ¹⁴C-radioactivity was determined to understand distribution between these compartments. For pharmacokinetic calculations of the intravenous tracer dose, non-compartmental analysis was employed using established pharmacokinetic modeling approaches. The study maintained stringent quality control procedures throughout sample collection, processing, and analysis to ensure data integrity and reliability, consistent with regulatory standards for metabolite profiling studies [2] [3].

Metabolic Pathways and Clinical Study Visualization

Biotransformation Pathway Map

This compound metabolic pathways showing two major metabolites with different excretion patterns.

The biotransformation pathway map illustrates the complex metabolic fate of this compound, highlighting the two major metabolic routes leading to M445 and M554 formation. The carboxylic acid metabolite (M445) is generated through oxidation pathways and represents a primary excretion product in feces while also constituting a significant circulating metabolite. In contrast, the phosphoethanolamine conjugate (M554) is formed through a novel conjugation pathway not previously documented for pharmaceutical agents and is predominantly eliminated renally. The diagram also captures the multiple minor transformation pathways including isomerization, N-dealkylation, deamination, and deiodination that collectively generate additional metabolites, each representing less than 5% of total drug-related material. The distinct excretion patterns for the major metabolites underscore the complex disposition profile of this compound, involving both hepatic and renal elimination pathways [1] [3].

Clinical Study Design Visualization

Visualization of the clinical study design for this compound metabolite profiling.

The clinical study design diagram outlines the complex integrated protocol employed to evaluate this compound's absolute bioavailability, mass balance, and metabolite profile within a single patient cohort. The innovative design incorporates multiple dosing phases including simultaneous oral and intravenous administration for bioavailability assessment, followed by radiolabeled dosing for comprehensive mass balance determination. The extended sampling period (up to 346 hours) ensured complete characterization of the drug's elimination profile, while the continued treatment phase allowed for evaluation of steady-state pharmacokinetics and long-term safety. This efficient study design maximized data collection while minimizing patient exposure to radiolabeled compound, representing a methodological advance in early clinical development of oncology therapeutics [2] [4].

Conclusion and Research Implications

The comprehensive metabolite profiling of this compound has revealed a complex biotransformation profile characterized by extensive metabolism through multiple pathways, with the identification of a novel phosphoethanolamine conjugate representing a significant finding in drug metabolism science. This unique metabolite (M554), along with the major carboxylic acid metabolite (M445), accounts for substantial proportions of circulating drug-related material and contributes to the overall elimination profile of this compound. The favorable pharmacokinetic properties, including high oral bioavailability and extensive tissue distribution, support continued clinical development of this MEK1/2 inhibitor for oncological indications.

References

- 1. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [sciencedirect.com]

- 2. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of the MEK1/2 Inhibitor this compound Involves a ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective oral MEK1/2 inhibitor [pubmed.ncbi.nlm.nih.gov]

Pimasertib phase I clinical trial results solid tumors

Pimasertib Monotherapy Profile

The foundational data for this compound comes from a first-in-human, dose-escalation Phase I trial that tested four different dosing schedules [1] [2] [3].

| Aspect | Details |

|---|---|

| Trial Registration | NCT00982865 [1] [2] |

| Dosing Schedules | Once daily (5 days on/2 days off); Once daily (15 days on/6 days off); Continuous once daily; Continuous twice daily [1] [3] |

| Recommended Phase II Dose (RP2D) | 60 mg twice daily (continuous schedule) [1] [2] [3] |

| Common Adverse Events (Class-related) | Diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema [1] [3] |

| Key Dose-Limiting Toxicities (DLTs) | Skin rash/acneiform dermatitis, serous retinal detachment, and other ocular events (mainly at doses ≥120 mg/day) [1] [3] |

| Pharmacokinetics | Median time to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: 5 hours (once-daily schedules) [1] [3] |

| Pharmacodynamics | Decreased ERK phosphorylation within 2 hours of administration; effect was sustained longer with twice-daily dosing [1] [3] |

Combination Therapy Trials and Results

This compound has been combined with various agents targeting complementary pathways. The table below outlines the design and key outcomes of these combination Phase I trials.

| Combination Drug (Target) | Key Findings | Recommended Phase 2 Dose (RP2D) |

|---|---|---|

| Temsirolimus (mTOR inhibitor) [4] | MTD: 45 mg/day this compound + 25 mg/week Temsirolimus. Overlapping toxicities; RP2D not defined. Most frequent AEs: stomatitis, thrombocytopenia [4]. | Not defined |

| Voxtalisib (Pan-PI3K & mTORC1/mTORC2 inhibitor) [5] | MTD: this compound 90 mg + Voxtalisib 70 mg daily. RP2D: this compound 60 mg + Voxtalisib 70 mg due to poor long-term tolerability. Most frequent AEs: diarrhea (75%), fatigue (57%), nausea (50%) [5]. | This compound 60 mg + Voxtalisib 70 mg (once daily) |

| SAR405838 (HDM2 antagonist) [6] | MTD: SAR405838 200 mg QD + this compound 45 mg BID. Most common DLT: thrombocytopenia. 1 partial response; 63% achieved stable disease [6]. | SAR405838 200 mg QD + this compound 45 mg BID |

| Tovorafenib (Pan-RAF inhibitor) [7] | Phase 1b/2 trial (FIRELIGHT-1, NCT04985604) is ongoing. Preclinical data suggests synergistic anti-tumor activity [7]. | Under investigation |

MAPK Signaling Pathway and Experimental Rationale

The rationale for combining this compound with other agents stems from the frequent dysregulation of the MAPK pathway and its cross-talk with other signaling cascades in cancer. The following diagram illustrates the key pathways and sites of drug action.

This diagram shows the MAPK and PI3K/mTOR pathways, their cross-talk, and the points where this compound and its combination partners exert their inhibitory effects [4] [5] [6].

Experimental Protocol Overview

The Phase I trials for this compound generally followed standardized early clinical trial methodologies.

- Study Design: The monotherapy and combination trials typically used a modified 3 + 3 dose-escalation design [4] [5] [1]. In this design, cohorts of 3-6 patients receive increasing doses of the drug(s) to determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).

- Patient Population: The studies enrolled adults (≥18 years) with advanced, refractory solid tumors for which no effective standard therapy was available [4] [1]. Some combination trials required specific genetic alterations, such as RAS/RAF mutations and wild-type TP53 for the HDM2 antagonist combination [5] [6].

- Key Assessments:

- DLT Evaluation: Toxicities were graded according to NCI-CTCAE criteria (v4.0) and were typically evaluated during the first treatment cycle (21 days) [4] [1].

- Pharmacokinetics (PK): Blood samples were collected to analyze drug concentration over time, determining parameters like C~max~ (peak concentration) and AUC (area under the curve) [4] [1].

- Pharmacodynamics (PD): For this compound, a key PD marker was the reduction in phosphorylated ERK (pERK) levels, demonstrating target engagement in the MAPK pathway [5] [1].

- Efficacy: Tumor response was assessed via RECIST 1.1 guidelines with radiographic imaging [5] [6].

Conclusion for Research and Development

The Phase I data for this compound established its manageable safety profile and defined a recommended Phase II dose of 60 mg twice daily. A key challenge identified in clinical development has been the overlapping toxicities and poor long-term tolerability when combined with other targeted agents like PI3K/mTOR inhibitors [4] [5]. The most promising direction appears to be its ongoing investigation in combination with the pan-RAF inhibitor tovorafenib, which is supported by a strong preclinical rationale for synergistic activity in tumors with MAPK pathway alterations [7].

References

- 1. Selective Oral MEK1/2 Inhibitor this compound : A Phase in Patients... I Trial [link.springer.com]

- 2. Selective oral MEK1/2 inhibitor this compound : a phase in patients... I trial [researchers.mq.edu.au]

- 3. Selective Oral MEK1/2 Inhibitor this compound : A Phase in... | CoLab I Trial [colab.ws]

- 4. of MEK 1/2 inhibitor Phase combined with mTOR... I trial this compound [pmc.ncbi.nlm.nih.gov]

- 5. A phase Ib dose-escalation and expansion study of the oral ... [pmc.ncbi.nlm.nih.gov]

- 6. A phase I study of the HDM2 antagonist SAR405838 ... [nature.com]

- 7. Day One Announces First Patients Dosed in Phase 1b/2 ... [ir.dayonebio.com]

Quantitative Summary of Pimasertib's Preclinical Activity

The table below summarizes the key findings from pivotal preclinical studies on Pimasertib, both as a single agent and in combination with other targeted therapies.

| Cancer Model (Cell Line / Xenograft) | Treatment | Key Finding(s) | Proposed Mechanism / Pathway Involvement |

|---|

| HCT15 (Colon carcinoma) & H1975 (Lung adenocarcinoma) [1] | this compound + PI3K/mTOR inhibitor (e.g., BEZ235) or multi-kinase inhibitor (e.g., Sorafenib) | Synergistic cell growth inhibition and apoptosis [1] Significant tumor growth delay & increased survival in xenograft models [1] | Dual blockade of MAPK and PI3K/AKT pathways to overcome intrinsic resistance to MEK inhibition [1]. | | Various human lung and colorectal cancer cell lines [1] | this compound single agent | Cell lines classified as sensitive (IC₅₀: 0.001 µM) or resistant [1]. | Up-regulation of genes in both MAPK and PI3K/AKT pathways found in resistant cells [1]. | | A375 Melanoma cells [2] | Novel glutathione-activated prodrug of this compound (PROPIMA) | Dose-dependent inhibition of cell proliferation & viability [2] Reduced pERK levels ~5-fold [2] Stronger inhibition of cancer cell migration vs. parent drug [2] | Prodrug is activated in the high-glutathione tumor microenvironment, releasing active this compound to inhibit the MEK/ERK pathway [2]. | | Melanoma Patient-Derived Xenografts (PDX) [3] | MDM2 inhibitor (KRT-232) + BRAF/MEK inhibitors (Dabrafenib/Trametinib) | Synergistic tumor growth inhibition in BRAF-mutant PDX models [3]. | this compound identified as a MEK inhibitor with effect in wild-type BRAF and mutant NRAS melanoma [3]. |

Preclinical Experimental Protocols

The methodologies from the key studies provide a framework for investigating this compound's activity.

In Vitro Combination Studies in Resistant Cancers

This protocol is based on studies in this compound-resistant human lung and colorectal cancer cells [1].

- Cell Lines: Use a panel of human cancer cell lines (e.g., HCT15 colon carcinoma, H1975 lung adenocarcinoma). Classify them as this compound-sensitive or resistant based on IC₅₀ values for cell growth inhibition.

- Gene Expression Analysis: Perform basal gene expression profiling via microarrays on sensitive vs. resistant cells to identify up-regulated genes in the MAPK and PI3K/AKT pathways.

- Combination Treatment:

- Treat resistant cells with this compound in combination with a PI3K inhibitor (PI3Ki), mTOR inhibitor (e.g., everolimus), or multi-targeted kinase inhibitors (e.g., sorafenib, regorafenib).

- Assay for Synergy: Use the MTT assay or similar to measure cell growth inhibition and calculate the Combination Index.

- Assay for Apoptosis: Use flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays.

- Pathway Analysis: Perform Western blotting to analyze the suppression of key signaling proteins (e.g., pERK, pAKT).

In Vivo Xenograft Models for Combination Therapy

This method validates in vitro findings in a live organism model [1].

- Animal Model: Use nude mice.

- Tumor Inoculation: Subcutaneously implant this compound-resistant cancer cells (e.g., HCT15, H1975) to establish tumor xenografts.

- Dosing Regimen: Once tumors are established, administer treatments. A typical group includes:

- Vehicle control

- This compound alone (e.g., oral gavage)

- Combination agent alone (e.g., BEZ235 or sorafenib)

- This compound + Combination agent

- Endpoint Measurements:

- Monitor and calculate tumor volume regularly using calipers.

- Record mouse body weight to assess treatment toxicity.

- Perform statistical analysis on tumor growth delay and survival.

Prodrug Activation and Efficacy Testing

This protocol is based on the development of a glutathione-activated this compound prodrug (PROPIMA) for melanoma [2].

- Prodrug Synthesis: Synthesize the prodrug via an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing this compound. Confirm structure via NMR and purity via LC-MS.

- In Vitro Drug Release:

- Incubate the prodrug with a 10 mM glutathione (GSH) solution at 37°C to mimic the intracellular tumor environment.

- Use HPLC at different time points to track prodrug decomposition and release of free this compound.

- Cell Viability and Proliferation:

- Treat A375 melanoma cells with free this compound or the prodrug.

- Assess cell viability using the MTT assay over 24-72 hours.

- Measure anti-proliferative activity via BrDU incorporation assay.

- Assess cytotoxicity via LDH release assay and trypan blue exclusion.

- Mechanism of Action Verification:

- Perform Western blot analysis on treated cells to measure levels of total ERK and phosphorylated ERK (pERK), confirming the on-target MEK inhibition.

Signaling Pathways & Experimental Workflow

The following diagrams illustrate the core mechanisms and experimental logic from the reviewed studies.

This compound inhibits the MAPK pathway; combination blocks compensatory PI3K/mTOR signaling.

Workflow for identifying and overcoming resistance to this compound via combination therapy.

Research Implications and Future Directions

Preclinical data strongly supports dual-pathway inhibition as a strategy to overcome resistance, though clinical translation has shown challenges due to toxicity [4] [5]. Future work should focus on:

- Novel Formulations: The development of a glutathione-activated prodrug (PROPIMA) demonstrates a promising approach to improve the therapeutic index and potentially reduce systemic toxicity [2].

- Biomarker-Driven Therapy: Identifying predictive biomarkers for response is crucial, especially as this compound shows effect in specific genetic contexts like NRAS-mutant melanoma [3].

- Sequencing and New Combinations: Exploring the sequence of administration with other targeted agents or immunotherapies could yield more viable clinical strategies.

References

- 1. Antitumor activity of this compound, a selective MEK 1/2 ... [pubmed.ncbi.nlm.nih.gov]

- 2. A novel, glutathione-activated prodrug of this compound loaded in ... [pubs.rsc.org]

- 3. Metastatic Melanoma Patient-derived Xenografts Respond ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase I trial of MEK 1/2 inhibitor this compound combined with ... [pubmed.ncbi.nlm.nih.gov]

- 5. A phase Ib dose-escalation and expansion study of the oral ... [nature.com]

Pimasertib pharmacodynamics ERK phosphorylation inhibition

Pharmacodynamic Profile of Pimasertib

The following table summarizes the key pharmacodynamic and mechanistic information available for this compound.

| Aspect | Details |

|---|---|

| Molecular Target | MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3] |

| Mechanism of Action | Selective, allosteric, non-ATP-competitive inhibitor; binds near ATP-binding site [3] |

| Primary Effect | Inhibits phosphorylation of ERK1/2 (the only known physiological substrates of MEK1/2) [1] [4] |

| Quantitative Inhibition (Preclinical) | ~5-fold reduction in pERK levels reported in a human melanoma cell line [5] |

| Evidence in Hematologic Malignancies | Decrease in pERK observed in peripheral blood lymphocytes and blasts from patients [1] |

| Key Pharmacokinetic Note | High absolute bioavailability (73%) and a unique metabolic pathway (conjugation with phosphoethanolamine) [2] |

Research Contexts and Combination Strategies

This compound's effect on the MEK/ERK pathway has been evaluated in various research settings, which also highlight a common challenge with this drug class.

- In Hematologic Cancers: A clinical trial for advanced hematologic malignancies demonstrated that this compound treatment led to a decrease in pERK levels in patient blood cells. The data indicated that intermittent dosing schedules resulted in pERK recovery during drug-free "washout" periods, whereas continuous dosing provided more sustained target inhibition [1].

- In Solid Tumors: Preclinical studies have shown that this compound has antiproliferative effects in cancer cell lines with activating mutations in the MEK/ERK pathway [3].

- Feedback Loops and Resistance: A major factor limiting the efficacy of MEK inhibitors like this compound is adaptive feedback within signaling networks. When MEK is inhibited, it can cause a relief of negative feedback loops, leading to the upstream activation of multiple Receptor Tyrosine Kinases (RTKs) and other pathways like PI3K-AKT. This feedback activation is a key mechanism of intrinsic and acquired resistance [6] [1] [4]. The following diagram illustrates this core signaling pathway and the feedback mechanism:

> The MAPK signaling pathway and feedback mechanism. This compound allosterically inhibits MEK, preventing ERK phosphorylation. ERK normally provides negative feedback to upstream signaling; this feedback is relieved upon MEK inhibition, leading to adaptive resistance.

Insights for Preclinical Research

Based on the available information, here are key considerations for designing experiments involving this compound:

- Dosing Schedule is Critical: The evidence from clinical trials suggests that continuous dosing schedules are superior to intermittent ones for maintaining sustained inhibition of pERK and preventing pathway rebound [1].

- Plan for Combination Strategies: Given the prevalence of feedback-driven resistance, the therapeutic potential of this compound may be greatest in rational combination regimens. Co-inhibition of the RTK/MEK/ERK and PI3K/AKT pathways is a logically supported strategy based on the observed signaling crosstalk [6] [1] [4].

- Monitor Compensatory Pathways: When evaluating this compound's efficacy in models, it is crucial to monitor not just pERK levels but also the activation status of other kinases like AKT, as compensatory AKT phosphorylation is a common response to MEK inhibition [6] [7].

References

- 1. Clinical, pharmacokinetic and pharmacodynamic data for ... [nature.com]

- 2. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Synergistic inhibition of MEK and reciprocal feedback ... [cancerbiomed.org]

- 5. A novel, glutathione-activated prodrug of this compound loaded ... [pubs.rsc.org]

- 6. Coinhibition of the MEK/RTK pathway has high therapeutic ... [nature.com]

- 7. Crosstalk between protein kinases AKT and ERK1/2 in ... [frontiersin.org]

Pimasertib first-in-human dose escalation study

Study Overview and Patient Demographics

This table outlines the core parameters of the phase I clinical trial.

| Parameter | Details |

|---|---|

| ClinicalTrials.gov ID | NCT00982865 [1] [2] |

| Study Type | Phase I, open-label, dose-escalation [1] |

| Patient Population | Advanced solid tumors; a dedicated cohort for locally advanced/metastatic melanoma [1] [2] |

| Primary Objectives | Determine Maximum Tolerated Dose (MTD) & Recommended Phase II Dose (RP2D) [2] |

| Secondary Objectives | Safety, pharmacokinetics (PK), pharmacodynamics (PD), antitumor activity [2] |

| Dosing Schedules Investigated | Once daily (5 days on/2 days off; 15 days on/6 days off; continuous); continuous twice-daily [2] |

| Total Patients Enrolled | 180 (93 with melanoma from the overall study cohort) [1] [2] |

Dosing and Dose-Limiting Toxicities (DLTs)

The study investigated various dosing regimens to find the optimal balance between efficacy and safety.

| Dosing Schedule | Dose Range Tested | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Common Dose-Limiting Toxicities (DLTs) |

|---|---|---|---|---|

| Schedule 1 (Days 1-5, 8-12, 15-19 of 21-day cycle) [3] | Up to 120 mg/day [3] | 120 mg/day [3] | Not selected as preferred schedule | Skin rash/acneiform dermatitis, ocular events (serous retinal detachment) [2] |

| Schedule 2 (Days 1-15 of 21-day cycle) [3] | Up to 195 mg/day [3] | 195 mg/day [3] | Not selected as preferred schedule | - |

| Continuous Twice Daily (BID) | 28 - 255 mg/day [1] [2] | Not specified in results | 60 mg BID [2] | DLTs mainly observed at doses ≥120 mg/day [2] |

Safety and Tolerability Profile

This table summarizes the most frequent adverse events observed in the study.

| Category | Most Common Treatment-Related Adverse Events [2] |

|---|---|

| General Disorders | Diarrhea, asthenia/fatigue, peripheral edema |

| Skin & Subcutaneous Tissue | Skin rash, acneiform dermatitis |

| Ocular Disorders | Serous retinal detachment, retinal vein occlusion, other visual disorders |

| Gastrointestinal | Nausea, vomiting |

| Laboratory Findings | Anemia |

Efficacy and Pharmacodynamic Findings

The study also evaluated the preliminary antitumor activity and biological effects of Pimasertib.

| Efficacy Measure | Results in Melanoma Patients (n=89 at active doses) [1] | Results in All Solid Tumors (n=180) [2] |

|---|---|---|

| Objective Response Rate (ORR) | 12.4% (11/89 patients) | Not specifically reported |

| Best Overall Response | Complete Response (CR): 1 patient Partial Response (PR): 10 patients Stable Disease (SD): 46 patients | - | | Response in Ocular Melanoma | PR: 1 patient; SD: 11 patients; Disease Progression: 1 patient (n=13) | - | | Response by Mutation Status | Responses in tumors with BRAF (n=6) and/or NRAS (n=3) mutations [1] | - | | Pharmacodynamic Effect | Substantial reduction in pERK levels within 2 hours of dosing; sustained inhibition with BID dosing [1] [2] | - | | Pharmacokinetics | Median time to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (QD schedules) [2] | - |

MAPK Signaling Pathway and this compound's Mechanism

This compound is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway [2] [4]. This pathway is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's target.

This compound inhibits MEK1/2 in the MAPK pathway to suppress tumor growth.

Experimental Protocol Overview

The following diagram outlines the high-level workflow of the phase I dose-escalation trial.

High-level workflow of the this compound phase I dose-escalation trial.

References

- 1. Selective Oral MEK 1 /2 Inhibitor this compound in Metastatic Melanoma... [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Oral MEK 1 /2 Inhibitor this compound : A Phase I Trial in Patients... [link.springer.com]

- 3. A phase Ib dose - escalation and expansion study of the oral MEK... [nature.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Pimasertib Application Notes: Phase II Dose, Pharmacokinetics, and Protocol

Introduction and Mechanism of Action

Pimasertib (MSC1936369B) is a selective, oral, adenosine triphosphate non-competitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2). It targets the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a pathway frequently constitutively activated in human cancers. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of downstream ERK, leading to the suppression of tumor cell proliferation, survival, and growth [1].

The following diagram illustrates the targeted pathway and key pharmacodynamic (PD) assessments used to confirm this compound's on-target activity.

Recommended Phase II Dose (RP2D) and Dosing Schedule

The RP2D was established through a first-in-human, dose-escalation Phase I trial (NCT00959127) in patients with advanced solid tumors. The trial investigated four different dosing schedules to determine the maximum tolerated dose (MTD) and optimal regimen [1].

- Recommended Phase II Dose (RP2D): 60 mg twice daily (BID) [1].

- Dosing Schedule: Continuous twice-daily (BID) administration in 21-day cycles [1].

- Rationale for Selection: The BID schedule was preferred over once-daily (QD) schedules due to its superior pharmacodynamic profile. It demonstrated a more sustained suppression of ERK phosphorylation (pERK), a key downstream biomarker of MEK inhibition [1].

Table 1: Dosing Schedules Evaluated in Phase I Trial [1]

| Dosing Schedule | Cycle Length | Maximum Tolerated Dose (MTD) | Key Findings |

|---|---|---|---|

| Continuous BID | 21 days | 60 mg BID | Selected as RP2D. Provided sustained target inhibition. |

| Continuous QD | 21 days | 195 mg/day | |

| QD, 5 days on/2 days off | 21 days | 120 mg/day | |

| QD, 15 days on/6 days off | 21 days | 120 mg/day |

Safety and Toxicity Profile

The safety profile of this compound is consistent with other MEK inhibitors. Adverse events (AEs) are generally manageable with supportive care and dose modifications [1] [2].

Table 2: Common Drug-Related Adverse Events (≥10% Incidence) [1] [2]

| Adverse Event | Incidence | Typical Grade | Management Notes |

|---|---|---|---|

| Diarrhea | Very Common | 1-2 | Antidiarrheal medications are recommended. |

| Skin Rash / Dermatitis | Very Common | 1-3 | Can include acneiform dermatitis; topical or oral steroids may be used. |

| Ocular Disorders | Common | 1-2 | Includes serous retinal detachment (SRD); regular ophthalmologic exams are mandatory. |

| Fatigue / Asthenia | Common | 1-2 | |

| Nausea | Common | 1-2 | |

| Peripheral Edema | Common | 1-2 | |

| Vomiting | Common | 1-2 |

- Dose-Limiting Toxicities (DLTs): DLTs were primarily observed at doses ≥120 mg/day and included serous retinal detachment, rash, and diarrhea [1].

- Required Monitoring: Regular ophthalmologic examinations (including visual acuity, funduscopy, and optical coherence tomography) are essential before and during treatment to monitor for ocular toxicity [3].

Pharmacokinetics (PK) and Metabolism

A dedicated Phase I ADME (Absorption, Distribution, Metabolism, Excretion) study (NCT01713036) characterized the pharmacokinetic profile of this compound, which underpins the BID dosing schedule [4].

Table 3: Key Pharmacokinetic Parameters of this compound (60 mg dose) [1] [4]

| Parameter | Value | Comments |

|---|---|---|

| Absolute Bioavailability | 73% | High oral absorption. |

| Time to Cmax (Tmax) | ~1.5 hours | Rapid absorption. |

| Apparent Terminal Half-life | ~5 hours | Supports twice-daily dosing to maintain target coverage. |

| Total Body Clearance | 45.7 L/h | |

| Volume of Distribution | 229 L | Extensive tissue distribution. |

| Primary Route of Excretion | Urine (~53%) | Majority recovered in urine and feces as metabolites. |

| Major Metabolites | M445 (carboxylic acid), M554 (phosphoethanolamine conjugate) | M554 is a product of a unique metabolic pathway. |

- Elimination and Mass Balance: After a single oral [14C]-pimasertib dose, 85.1% of the radioactivity was recovered (52.8% in urine, 30.7% in feces) within 168 hours. Only a small fraction was excreted as unchanged parent drug, with the majority being metabolites [4].

Pharmacodynamics (PD) and Biomarker Assays

Confirming target engagement is crucial for clinical development. The Phase I trial included robust pharmacodynamic assessments.

- pERK Suppression: this compound administration led to a rapid and significant decrease in phosphorylated ERK (pERK) levels. This suppression was observed within 2 hours of administration and was maintained for up to 8 hours at higher doses. The BID schedule provided more prolonged suppression compared to QD dosing [1].

- Recommended PD Assays:

- Peripheral Blood Mononuclear Cells (PBMCs): A practical and non-invasive method to monitor pERK inhibition as a surrogate of target modulation [3].

- Skin Punch Biopsy: Can be used to assess the reduction in pERK levels in tissue pre- and post-treatment [5].

- Tumor Biopsy: The gold standard for direct assessment of pERK and other pathway markers in the tumor microenvironment [3].

Combination Therapy Protocols

While the RP2D of 60 mg BID was established for monotherapy, it has also been investigated in combination with other agents. However, these combinations often showed limited efficacy and tolerability challenges.

With Gemcitabine in Pancreatic Cancer:

- Protocol: A Phase I/II trial (NCT01016483) combined this compound (60 mg BID continuously) with gemcitabine (1000 mg/m² IV, days 1, 8, 15 of a 28-day cycle) in metastatic pancreatic adenocarcinoma [2].

- Outcome: The combination did not improve progression-free survival (PFS) or overall survival (OS) compared to gemcitabine plus placebo. The median PFS was 3.7 vs. 2.8 months (HR=0.91), and median OS was 7.3 vs. 7.6 months [2].

With Voxtalisib (PI3K/mTOR inhibitor) in Solid Tumors:

- Protocol: A Phase Ib dose-escalation study (NCT01390818) combined this compound with the PI3K/mTOR inhibitor voxtalisib [3].

- Outcome: The MTD was this compound 90 mg + voxtalisib 70 mg QD. However, due to poor long-term tolerability (frequent dose interruptions and reductions), the Recommended Phase II Dose for the combination was lowered to this compound 60 mg + voxtalisib 70 mg QD. The combination showed limited anti-tumor activity [3].

Clinical Efficacy Summary

This compound has demonstrated signals of antitumor activity in early-phase trials, though its benefit in randomized trials has been limited.

- Monotherapy: The Phase I first-in-human trial reported efficacy signals, which contributed to the selection of the 60 mg BID regimen for further study [1].

- Combination Therapy: In the randomized Phase II part of the pancreatic cancer trial, the combination of this compound and gemcitabine did not show a statistically significant improvement in PFS or OS over gemcitabine alone. KRAS mutation status did not influence treatment outcome in this study [2].

Conclusions and Research Applications

This compound is a potent and selective MEK1/2 inhibitor with a well-characterified pharmacokinetic and safety profile. The RP2D of 60 mg BID provides a balance between sustained target inhibition and manageable toxicity. Key considerations for researchers designing trials with this compound include:

- Vigilant Monitoring: Proactive management of dermatologic and gastrointestinal events and mandatory regular ophthalmologic assessments are required.

- Biomarker Strategy: Incorporating pERK assays in PBMCs or tissue is recommended to confirm biological activity.

- Combination Challenges: While rationally designed, combinations with chemotherapy or PI3K pathway inhibitors have been hampered by toxicity, suggesting that alternative schedules or agents may be needed.

References

- 1. Selective Oral MEK1/2 Inhibitor this compound: A Phase I Trial ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I/II trial of this compound plus gemcitabine in patients with ... [repo.rucml.ru]

- 3. A phase Ib dose-escalation and expansion study of the oral ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective oral MEK1/2 inhibitor [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 dose-escalation and expansion study of ... [nature.com]

Application Note: Pimasertib with FOLFIRI in KRAS-Mutated mCRC

1. Introduction and Rationale The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade frequently dysregulated in human cancers, including metastatic colorectal cancer (mCRC). Activating mutations in the KRAS gene, found in approximately 40% of mCRC cases, drive constitutive activation of this pathway and are associated with resistance to anti-EGFR therapies [1] [2]. This creates an unmet need for effective treatments in the second-line setting for this patient population [1].

Pimasertib (MSC1936369B) is a highly selective, orally bioavailable small-molecule inhibitor of MEK1/2, kinases downstream of KRAS in the MAPK pathway [1]. Preclinical models demonstrated potent antitumor activity for this compound both alone and in combination [1]. This provided the rationale for a Phase I/II study investigating the combination of this compound with the standard chemotherapy regimen FOLFIRI (5-fluorouracil, folinic acid, and irinotecan) as a second-line treatment for patients with KRAS-mutant mCRC [1] [3].

2. Study Design and Methodology

The following workflow outlines the structure of the Phase I safety run-in study:

2.1. Trial Design This was a two-part, open-label, multicenter study comprising an initial safety run-in phase (Phase I) followed by a randomised Phase II part. The results described here pertain only to the safety run-in phase [1].

- Primary Objective: To determine the maximum-tolerated dose (MTD) and the recommended phase II dose (RP2D) of this compound combined with FOLFIRI [1].

- Patient Population: Patients aged ≥18 years with histologically confirmed KRAS-mutant mCRC that had progressed during or after first-line treatment with an oxaliplatin plus fluoropyrimidine-based chemotherapy. Patients were required to have an ECOG performance status of 0 or 1 and adequate organ function [1] [3].

- Treatment Schedule:

- FOLFIRI: Administered on days 1 and 15 of each 28-day cycle. The regimen consisted of irinotecan (180 mg/m²), folinic acid (200 mg/m² l-leucovorin or 400 mg/m² DL-leucovorin), followed by 5-fluorouracil (400 mg/m² bolus then 2400 mg/m² over 46 hours) [1].

- This compound: Administered orally on a 5-days-on/2-days-off schedule (days 1–5, 8–12, 15–19, and 22–26 of each cycle) [1].

- Dose Escalation: A standard 3+3 cohort design was used. The starting dose of this compound was 45 mg per day, with planned escalation in ~33% increments until the MTD was reached [1].

2.2. Key Assessments

- Safety: Dose-limiting toxicities (DLTs) were assessed during cycle 1 and classified per NCI-CTCAE v3.0. Safety was also evaluated via adverse events (AEs), laboratory tests, and ophthalmologic exams [1].

- Efficacy: Antitumor activity was evaluated as a secondary objective. Tumor response was assessed using Response Evaluation Criteria In Solid Tumours (RECIST v1.0) [1].

- Pharmacokinetics (PK): Plasma samples were collected at multiple timepoints during cycle 1 to characterize the PK profiles of this compound, irinotecan, and its active metabolite SN-38 [1].

3. Key Findings and Data Summary

3.1. Safety and Tolerability

- Maximum Tolerated Dose (MTD): The MTD of this compound in combination with FOLFIRI was determined to be 45 mg per day. Dose escalation to 60 mg per day was limited by toxicity [1] [4].

- Dose-Limiting Toxicities (DLTs): DLTs were not specified in detail in the abstract, but the MTD was defined as the dose below that which caused more than one DLT [1].

- Most Common Treatment-Emergent Adverse Events: The most frequently reported AEs were diarrhoea, nausea, vomiting, asthenia (weakness), and skin/rash events [1] [5]. The safety profile was consistent with the known toxicities of the individual drugs, with no new safety signals identified [1].

3.2. Efficacy Outcomes Efficacy was analyzed in 15 of the 16 enrolled patients [1]. The best overall responses are summarized below:

| Efficacy Parameter | Number of Patients (n=15) | Percentage |

|---|---|---|

| Partial Response (PR) | 2 | ~13% |

| Stable Disease (SD) | 9 | 60% |

| Progressive Disease (PD) | 3 | 20% |

| Not Evaluable (NE) | 1 | ~7% |

| Disease Control Rate (PR+SD) | 11 | ~73% |

Table: Best Overall Response in the Efficacy Analysis Population [1].

The Phase I safety run-in study demonstrated that this compound can be combined with FOLFIRI at a dose of 45 mg per day (on a 5-days-on/2-days-off schedule) with a manageable safety profile in patients with KRAS-mutant mCRC [1]. The observed toxicities were predictable and consistent with the individual drug profiles.

The combination showed preliminary signs of antitumor activity, with a disease control rate of 73% in a patient population that had progressed after first-line therapy [1]. This provided the foundation for the subsequent randomised Phase II part of the study, which aimed to further evaluate the efficacy of this combination compared to FOLFIRI alone.

5. References

- British Journal of Cancer (2015). Phase I study of FOLFIRI plus this compound as second-line treatment for KRAS-mutated metastatic colorectal cancer. 112(12), 1874–1881. [PMC4580393] [1]

- PubMed Abstract of the above study. PMID: 25989270. [4]

- Drugs.com. What is the FOLFIRI chemo regimen and how does it work? Accessed 2025. [6]

- Portalrecerca.uab.cat. Entry for the Phase I study of FOLFIRI plus this compound. [5]

- BMC Cancer (2013). Bifractionated CPT-11 with LV5FU2 infusion (FOLFIRI-3) in combination with bevacizumab. 13, 611. [7]

- Frontiers in Oncology (2024). Assessment of KRASG12C inhibitors for colorectal cancer. [8]

- ClinicalTrials.gov (Status 2016). MEK Inhibitor MSC1936369B Plus FOLFIRI in Second Line K-Ras Mutated Metastatic Colorectal Cancer. NCT01085331. [3]

- British Journal of Cancer (2019). A phase I study of the HDM2 antagonist SAR405838 combined with the MEK inhibitor this compound in patients with advanced solid tumours. 120, 286–293. [9]

- Current Colorectal Cancer Reports (2014). Optimization of the Development of Old and New EGFR and MAP Kinase Inhibitors for Colorectal Cancer. 10, 279–287. [2]

References

- 1. Phase I study of FOLFIRI plus this compound as second-line treatment for... [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of the Development of Old and New EGFR and MAP... [link.springer.com]

- 3. MEK Inhibitor MSC1936369B Plus FOLFIRI in Second Line ... [centerwatch.com]

- 4. Phase I study of FOLFIRI plus this compound as second-line ... [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I study of FOLFIRI plus this compound as second-line ... [portalrecerca.uab.cat]

- 6. What is the FOLFIRI chemo regimen and how does it work? [drugs.com]

- 7. Bifractionated CPT-11 with LV5FU2 infusion ( FOLFIRI -3) in... [bmccancer.biomedcentral.com]

- 8. Assessment of KRAS G12C inhibitors for colorectal cancer [frontiersin.org]

- 9. A phase I study of the HDM2 antagonist SAR405838 ... [nature.com]

Pimasertib combination gemcitabine pancreatic cancer protocol

Clinical Trial Efficacy and Safety Profile

The phase I/II trial for pimasertib plus gemcitabine defined a recommended Phase II dose (RP2D) but ultimately found no significant improvement in patient survival compared to gemcitabine plus a placebo [1].

Table 1: Summary of Phase II Clinical Trial Outcomes (this compound + Gemcitabine vs. Placebo + Gemcitabine) [1]

| Outcome Measure | This compound + Gemcitabine (n = ?) | Placebo + Gemcitabine (n = ?) | Hazard Ratio (HR) / Comment |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 3.7 months | 2.8 months | HR = 0.91 (95% CI: 0.58-1.42) |

| Median Overall Survival (OS) | 7.3 months | 7.6 months | Not statistically significant |

| Grade ≥3 Adverse Events | 91.1% | 85.7% | - |

| Ocular Adverse Events | 28.9% | 4.8% | A notable increased incidence with this compound |

Key Clinical Trial Design Elements [1]:

- ClinicalTrials.gov Identifier: NCT01016483

- Phase: I/II

- Patient Population: Metastatic pancreatic adenocarcinoma (mPaCa)

- Phase I Goal: Determine the Recommended Phase II Dose (RP2D) of this compound combined with a fixed dose of gemcitabine.

- This compound Dosing: The RP2D was established at 60 mg twice daily (BID) orally [1].

- Gemcitabine Dosing: 1000 mg/m², administered intravenously once weekly in 28-day cycles [1].

- Phase II Design: Randomized, double-blind, placebo-controlled study comparing PFS, OS, and safety.

Preclinical Mechanistic Rationale

Despite the clinical outcomes, robust preclinical studies revealed a compelling molecular mechanism for the combination, centered on the sensitization of cancer cells to gemcitabine.

Mechanism of Action Diagram

The diagram below illustrates the proposed mechanism by which this compound enhances the efficacy of gemcitabine.

Key Experimental Findings Supporting the Mechanism

- Synergistic Cell Killing: Sequential combination of gemcitabine and this compound showed synergistic effects on reducing cell survival and increasing apoptosis in human pancreatic cancer cell lines [2].

- RRM1 Downregulation: this compound treatment significantly reduced the protein levels of Ribonucleotide Reductase Subunit 1 (RRM1), a key enzyme involved in DNA synthesis and a known determinant of gemcitabine resistance [2].

- Ubiquitin-Mediated Degradation: The reduction of RRM1 was post-translational. Pretreatment with the proteasome inhibitor MG132 impaired RRM1 degradation, and immunoprecipitation experiments demonstrated that this compound enhanced MDM2-mediated polyubiquitination of RRM1 via Lys-48 linkage, targeting it for proteasomal destruction [2].

- AKT's Role: The process was mediated, in part, through the AKT signaling pathway [2].

- In Vivo Validation: In an orthotopic pancreatic cancer mouse model, the combination of this compound and gemcitabine caused significant tumor growth delays compared to either agent alone, accompanied by downregulation of RRM1 in the tumors of this compound-treated mice [2].

Proposed Experimental Protocol

Based on the preclinical study [2], the following protocol can be used to investigate the combination of this compound and gemcitabine in vitro.

Title: In Vitro Protocol for Assessing Synergy of this compound and Gemcitabine in Pancreatic Cancer Cells

1. Cell Line and Reagents

- Use human pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., MIA PaCa-2, PANC-1).

- This compound and gemcitabine should be prepared as stock solutions per manufacturer's instructions.

2. Sequential Drug Treatment and Cell Viability Assay (MTT)

- Day 1: Seed cells in 96-well plates.

- Day 2: Pre-treat cells with a range of this compound concentrations (e.g., 0.1 - 10 µM) for 24 hours.

- Day 3: Without removing the this compound, add a range of gemcitabine concentrations (e.g., 1 - 100 nM) to the wells for an additional 72 hours.

- Day 6: Add MTT reagent and incubate for 2-4 hours. Solubilize the formed formazan crystals and measure the absorbance at 570 nm.

- Data Analysis: Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Apoptosis Assay (Caspase 3/7 Glo)

- Seed and treat cells in a white-walled 96-well plate as described above.

- After gemcitabine treatment, add Caspase-Glo 3/7 reagent directly to the wells and incubate.

- Measure luminescence, which is proportional to caspase-3/7 activity and thus apoptosis.

4. Protein Extraction and Immunoblotting for RRM1

- Treatment: Treat cells with vehicle, this compound alone, gemcitabine alone, or the sequential combination for 24-48 hours.

- Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against RRM1 and a loading control (e.g., β-Actin or GAPDH). Then, incubate with an appropriate HRP-conjugated secondary antibody.

- Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands.

5. Immunoprecipitation for RRM1 Ubiquitination

- Lyse this compound-treated and control cells in a mild lysis buffer.

- Incubate the lysate with an anti-RRM1 antibody and Protein A/G beads overnight at 4°C.

- Wash the beads thoroughly, elute the proteins, and run immunoblotting using an anti-ubiquitin antibody to detect polyubiquitinated RRM1.

Research Implications and Future Directions

While the this compound-gemcitabine combination did not prove successful in a broad metastatic pancreatic cancer population, the research provides valuable insights:

- Biomarker-Driven Approach: The preclinical data suggest that tumors with high baseline RRM1 might derive the most benefit from this combination. Future studies could focus on patient selection based on RRM1 levels [2].

- Overcoming Drug Resistance: The strategy of using a MEK inhibitor to target a key resistance mechanism (RRM1) to gemcitabine remains scientifically valid and could be applied to other chemotherapeutic agents or newer MEK inhibitors [2].

- AI in Combination Discovery: This case underscores the need for more predictive models. Recent approaches using artificial intelligence to screen nearly 1.6 million drug combinations for pancreatic cancer highlight a powerful new method to discover more effective, synergistic pairs with defined mechanisms of action [3].

References

Pimasertib Clinical Trial Design and Application Notes for NRAS-Mutant Melanoma

Then, I will now begin writing the main body of the document.

Introduction and Clinical Context

NRAS-mutant melanoma represents approximately 15-20% of all cutaneous melanomas and is characterized by its aggressive clinical behavior and poorer outcomes compared to other molecular subtypes. The oncogenic mutations in NRAS, predominantly at codon Q61 (80-90% of cases), result in a protein that is constitutively locked in its GTP-bound active state, leading to persistent MAPK pathway signaling and uncontrolled cellular proliferation. Historically, patients with NRAS-mutant melanoma have faced limited therapeutic options, as no targeted therapies have received specific FDA approval for this population, leaving immune checkpoint inhibitors as the mainstay of treatment. However, responses to immunotherapy are variable, and many patients either fail to respond or develop resistance, creating a significant unmet medical need for effective targeted therapies.

Pimasertib (also known as AS703026) is a potent, selective, and orally bioavailable small-molecule inhibitor that targets both MEK1 and MEK2 kinases within the MAPK signaling pathway. As a downstream effector of NRAS signaling, MEK represents a rational therapeutic target in NRAS-mutant malignancies. By binding to MEK1/2, this compound inhibits the phosphorylation and activation of ERK1/2, thereby disrupting oncogenic signaling and inducing cell cycle arrest and apoptosis in susceptible tumor cells. Preclinical studies demonstrated that this compound has potent antitumor activity in both BRAF- and NRAS-mutated melanoma models, providing the scientific rationale for its clinical development in these molecularly defined populations.

Trial Design and Methodology

Study Overview and Objectives

The phase II clinical trial (NCT01693068) was designed as a multicenter, open-label, randomized controlled study to evaluate the efficacy and safety of this compound compared to dacarbazine (DTIC) in previously untreated patients with unresectable NRAS-mutated cutaneous melanoma. The trial employed a 2:1 randomization scheme (this compound:DTIC) to maximize exposure and safety data for the investigational agent while maintaining a valid comparator arm. The primary objective was to compare progression-free survival (PFS) between the two treatment arms, as assessed by investigator review. Key secondary endpoints included overall survival (OS), objective response rate (ORR), disease control rate (DCR), quality of life (QoL) assessments, and safety/tolerability profiles. A notable feature of the trial design was the incorporation of a crossover provision, allowing patients who experienced disease progression on DTIC to transition to this compound treatment, which aimed to address ethical concerns while complicating the interpretation of overall survival data.

Patient Population and Key Eligibility Criteria

The trial enrolled 194 patients with histologically confirmed, unresectable stage IIIC or stage IV (M1a-c) cutaneous melanoma harboring NRAS mutations. Key inclusion criteria required measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and adequate bone marrow, hepatic, and renal function. Critical exclusion criteria included previous systemic treatment for advanced disease (adjuvant therapy was permitted if completed >6 months prior to randomization), presence of active central nervous system metastases (unless previously treated and stable for ≥3 months), retinal degenerative diseases, history of retinal vein occlusion, uncontrolled hypertension, and significant cardiac conduction abnormalities including QTc prolongation >480 milliseconds.

Table 1: Baseline Patient Demographics and Disease Characteristics

| Characteristic | DTIC (n=64) | This compound (n=130) |

|---|---|---|

| Median age, years (range) | 62 (23-83) | 65 (21-83) |

| Gender, n (%) | ||

| Male | 36 (56) | 68 (52) |

| Female | 28 (44) | 62 (48) |

| ECOG PS, n (%) | ||

| 0 | 44 (69) | 89 (69) |

| 1 | 20 (31) | 41 (32) |

| M stage, n (%) | ||

| M1a | 5 (8) | 16 (12) |

| M1b | 14 (22) | 22 (17) |

| M1c | 43 (67) | 83 (64) |

| LDH >ULN, n (%) | 23 (36) | 55 (42) |

Treatment Regimens and Dose Administration

Patients randomized to the This compound arm received a fixed dose of 60 mg orally twice daily on a continuous dosing schedule throughout each 21-day cycle. This dose was identified as the recommended Phase II dose (RP2D) from earlier dose-escalation studies and was associated with consistent target inhibition and an acceptable safety profile. Those randomized to the control arm received dacarbazine at a dose of 1000 mg/m² administered intravenously on day 1 of each 21-day cycle. Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal of consent. Dose modifications (interruptions and reductions) were permitted for management of adverse events, with this compound dose reduction levels specified to 45 mg twice daily and subsequently to 30 mg twice daily if needed. The protocol mandated regular tumor assessments using computed tomography (CT) or magnetic resonance imaging (MRI) every 6 weeks during the first 48 weeks, and every 12 weeks thereafter.

Efficacy Results Summary

Primary and Secondary Endpoints

The trial successfully met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival with this compound compared to dacarbazine. The median PFS was 13 weeks (approximately 3 months) in the this compound arm versus 7 weeks in the dacarbazine arm, corresponding to a hazard ratio (HR) of 0.59 (95% confidence interval [CI]: 0.42-0.83; p=0.0022). This represented a 41% reduction in the risk of disease progression or death with this compound treatment. The PFS benefit was consistently observed across most predefined subgroups, including those based on age, gender, geographic region, and disease stage. The 6-month PFS rates were 17% for this compound versus 9% for dacarbazine, highlighting the limited durability of response with both agents but a relative advantage for the MEK inhibitor.

For the key secondary endpoint of overall survival, no significant difference was observed between the treatment arms. The median OS was 9 months for this compound versus 11 months for dacarbazine (HR 0.89, 95% CI: 0.61-1.30). This lack of OS benefit is likely explained by the high crossover rate of 64% from the dacarbazine arm to this compound upon disease progression, which may have diluted any potential survival advantage for the experimental arm. The objective response rate was significantly higher with this compound (27%) compared to dacarbazine (14%), with an odds ratio of 2.24 (95% CI: 1.00-4.98; p=0.0453). The disease control rate (complete response + partial response + stable disease) was also superior in the this compound arm (33% vs. 16%; OR 2.65, 95% CI: 1.23-5.69; p=0.0106).

Table 2: Efficacy Outcomes from the Phase II Trial

| Endpoint | DTIC | This compound | Hazard Ratio/Odds Ratio (95% CI) | p-value |

|---|---|---|---|---|

| Median PFS, weeks | 7 | 13 | 0.59 (0.42-0.83) | 0.0022 |

| Median OS, months | 11 | 9 | 0.89 (0.61-1.30) | NS |

| Objective Response Rate, % | 14 | 27 | 2.24 (1.00-4.98) | 0.0453 |

| Disease Control Rate, % | 16 | 33 | 2.65 (1.23-5.69) | 0.0106 |

| Complete Response, n | 3 | 4 | - | - |

| Partial Response, n | 6 | 31 | - | - |

Independent Assessment and Sensitivity Analyses

Supporting the investigator-assessed results, independent central review of radiographic images demonstrated a consistent trend favoring this compound, although the difference in PFS did not reach statistical significance by this assessment (p=0.1454). Sensitivity analyses that included all deaths and all available scan data generally supported the primary findings, confirming the robustness of the PFS benefit. The discordance between investigator and independent assessments is not uncommon in oncology trials and may reflect differences in interpretation timing or application of progression criteria. The magnitude of PFS improvement observed with this compound is generally consistent with other MEK inhibitors evaluated in NRAS-mutant melanoma, including binimetinib which demonstrated a similar hazard ratio of 0.62 versus dacarbazine in the NEMO phase III trial.

Safety and Tolerability Profile

Adverse Events and Management

The safety profile of this compound was characterized by frequent but manageable adverse events consistent with the known class effects of MEK inhibitors. Treatment-emergent adverse events (TEAEs) were more common in the this compound arm compared to dacarbazine, with serious adverse events reported in 57% versus 20% of patients, respectively. The most frequently observed AEs with this compound were diarrhea (82%), blood creatine phosphokinase (CPK) increase (68%), peripheral edema (48%), dermatitis acneiform (36%), and nausea (34%). In contrast, the most common AEs with dacarbazine were nausea (41%), fatigue (38%), constipation (30%), and vomiting (28%). These findings highlight the distinct toxicity profiles associated with targeted therapy versus conventional chemotherapy.

The grade ≥3 adverse events of special interest for this compound included CPK increase (34%), diarrhea (10%), rash (7%), and peripheral edema (5%). For dacarbazine, the most frequent grade ≥3 AEs were neutropenia (15%), thrombocytopenia (10%), and fatigue (7%). Ocular toxicities, a class concern for MEK inhibitors, were observed with this compound but were generally mild to moderate in severity. The management of this compound-related AEs typically involved symptomatic treatment, temporary dose interruptions, and dose reductions when necessary. Prophylactic medications were recommended for certain anticipated AEs, such as antipyretics for the first dose to prevent pyrexia and antihistamines for skin reactions. Regular monitoring of CPK, hepatic enzymes, and renal function was mandated throughout the treatment period.

Table 3: Common Treatment-Emergent Adverse Events (≥20% in either group)

| Adverse Event | DTIC (n=61), % | This compound (n=130), % | Grade ≥3 (DTIC), % | Grade ≥3 (this compound), % |

|---|---|---|---|---|

| Diarrhea | 15 | 82 | 0 | 10 |

| CPK increase | 3 | 68 | 0 | 34 |

| Peripheral edema | 5 | 48 | 0 | 5 |

| Dermatitis acneiform | 2 | 36 | 0 | 7 |

| Nausea | 41 | 34 | 2 | 1 |

| Fatigue | 38 | 32 | 7 | 3 |

| Rash | 10 | 31 | 0 | 7 |

| Vomiting | 28 | 24 | 3 | 1 |

| Decreased appetite | 15 | 23 | 2 | 1 |

| Constipation | 30 | 20 | 0 | 0 |

Dose Modifications and Quality of Life

Dose interruptions due to adverse events were more frequent in the this compound arm (49%) compared to the dacarbazine arm (13%), as were dose reductions (36% vs. 5%, respectively). The most common AEs leading to dose modification of this compound were CPK increase, diarrhea, and peripheral edema. Despite the higher incidence of AEs with this compound, health-related quality of life assessments, as measured by standardized instruments (EQ-5D and EORTC QLQ-C30), demonstrated similar scores between the treatment arms at both baseline and the final assessment. This suggests that the toxicity burden of this compound, while substantial, did not result in a clinically significant deterioration in overall quality of life compared to chemotherapy. Treatment discontinuation due to AEs occurred in 15% of this compound-treated patients and 7% of those receiving dacarbazine.

Experimental Protocols

Pharmacodynamic Assessments

A critical component of the early-phase development of this compound was the demonstration of target engagement and pathway modulation. In the phase I dose-escalation study, pharmacodynamic assessments were performed to evaluate the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) following this compound administration. The protocol involved collection of blood samples at predetermined timepoints (pre-dose, 2, 4, 8, and 24 hours post-dose) during the first cycle of treatment. PBMCs were isolated using density gradient centrifugation and analyzed for pERK levels by quantitative immunofluorescence or Western blot analysis. Results demonstrated that this compound induced a rapid and substantial reduction in pERK levels within 2 hours of administration, with sustained inhibition observed with continuous twice-daily dosing. This pharmacodynamic evidence confirmed the mechanistic activity of this compound and supported the biological plausibility of the clinical responses observed.

Biomarker Analysis and Patient Selection

The clinical development of this compound in NRAS-mutant melanoma incorporated companion diagnostic development to identify the target patient population. Tumor tissue, either from archival samples or fresh biopsies, was required for central determination of NRAS mutation status. The recommended methodology involved DNA extraction from formalin-fixed paraffin-embedded (FFPE) tumor sections with at least 20% tumor cellularity, followed by mutation analysis using validated polymerase chain reaction (PCR)-based assays or next-generation sequencing panels focusing on codons Q61, G12, and G13 of the NRAS gene. This emphasis on biomarker-driven patient selection represents a modern approach to oncology drug development and increases the likelihood of detecting clinical activity in a molecularly defined population. Additional correlative studies explored potential predictive biomarkers of response and resistance, including mutational analysis of other genes in the MAPK pathway and assessment of baseline phospho-ERK levels in tumor tissue.

Figure 1: Mechanism of Action of this compound in NRAS-Mutant Melanoma. This compound inhibits MEK1/2 downstream of constitutively active NRAS, disrupting MAPK pathway signaling and leading to cell cycle arrest and apoptosis.

Emerging Research and Future Directions

Novel Therapeutic Strategies

While this compound demonstrated modest clinical activity in NRAS-mutant melanoma, the transient nature of responses and lack of overall survival benefit highlighted the need for more effective therapeutic approaches. Recent research has focused on combination strategies to enhance efficacy and overcome resistance mechanisms. Preclinical studies suggest that simultaneous inhibition of multiple nodes in the MAPK pathway or co-targeting parallel signaling axes may yield superior antitumor activity. Particularly promising is the combination of MEK inhibitors with CDK4/6 inhibitors, based on the observation that NRAS-mutant melanomas often depend on cyclin D-CDK4/6 signaling for cell cycle progression. Early-phase clinical trials evaluating such combinations have shown improved response rates and progression-free survival compared to MEK inhibition alone, though with increased toxicity burden.

Another emerging approach involves targeting the PI3K-AKT-mTOR pathway, which represents a key survival mechanism in NRAS-mutant melanoma and may contribute to resistance to MEK inhibition. Preclinical models have demonstrated synergistic activity when combining MEK and PI3K inhibitors, but clinical development has been challenged by overlapping toxicities. Additionally, investigation of immune checkpoint inhibitors in combination with MEK inhibitors is underway, based on the hypothesis that MAPK pathway inhibition may enhance antitumor immunity by modifying the tumor microenvironment. However, early trials of such combinations have shown mixed results, with some demonstrating improved efficacy but others revealing unexpected toxicities.

Direct RAS Targeting and Clinical Outlook

The most groundbreaking advancement in NRAS-mutant melanoma therapy comes from the development of direct RAS inhibitors that specifically target the active, GTP-bound form of RAS proteins. The recent emergence of daraxonrasib (RMC-6236), a first-in-class RAS(ON) multi-selective inhibitor, represents a paradigm shift in the therapeutic landscape. Unlike earlier approaches that attempted indirect targeting of RAS function, this novel agent directly binds to the active conformation of mutant NRAS, KRAS, and HRAS, effectively blocking downstream signaling. Early clinical data has demonstrated remarkable activity in patients with NRAS-mutant melanoma, including complete and partial responses in treatment-refractory patients.